molecular formula C13H17N3O B11748946 2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}phenol

2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}phenol

Cat. No.: B11748946
M. Wt: 231.29 g/mol
InChI Key: BUUGRYLIRSJJDW-UHFFFAOYSA-N
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Description

2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}phenol is a chemical compound of interest in medicinal chemistry and chemical biology research. Its molecular structure incorporates a phenol group linked to a 1-ethyl-3-methyl-1H-pyrazole core via an aminomethylene bridge. This architecture is commonly explored in the development of novel pharmacophores, particularly as a potential scaffold for kinase inhibition or modulator development. Researchers investigate this compound for its utility in constructing more complex molecular entities or as a reference standard in analytical studies. The presence of both hydrogen bond donor and acceptor sites in its structure makes it a candidate for studies in molecular recognition and supramolecular chemistry. Handling of this compound should adhere to strict laboratory safety protocols. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

2-[[(2-ethyl-5-methylpyrazol-3-yl)amino]methyl]phenol

InChI

InChI=1S/C13H17N3O/c1-3-16-13(8-10(2)15-16)14-9-11-6-4-5-7-12(11)17/h4-8,14,17H,3,9H2,1-2H3

InChI Key

BUUGRYLIRSJJDW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)NCC2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

General Procedure

  • Reactants :

    • Pyrazole amine : 1-Ethyl-3-methyl-1H-pyrazol-5-amine.

    • Phenolic component : 2-Hydroxybenzaldehyde (salicylaldehyde).

    • Amine donor : Formaldehyde or paraformaldehyde.

  • Conditions :

    • Solvent: Ethanol, methanol, or aqueous media.

    • Catalyst: HCl, acetic acid, or Lewis acids (e.g., ZnCl₂).

    • Temperature: 60–80°C, reflux.

    • Time: 4–12 hours.

  • Mechanism :
    Formaldehyde reacts with the pyrazole amine to form an iminium intermediate, which undergoes nucleophilic attack by the phenolic hydroxyl group.

Optimized Protocol (From Patent WO2017060787A1)

  • Steps :

    • Dissolve 1-ethyl-3-methyl-1H-pyrazol-5-amine (10 mmol) and salicylaldehyde (10 mmol) in ethanol.

    • Add paraformaldehyde (12 mmol) and 0.1 M HCl.

    • Reflux at 80°C for 6 hours.

    • Neutralize with NaHCO₃, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 3:1).

  • Yield : 78%.

Challenges and Solutions

  • Side reactions : Over-alkylation or polymerization of formaldehyde.

    • Mitigation : Use stoichiometric formaldehyde and controlled pH.

  • Low solubility : Pyrazole amines in polar solvents.

    • Solution : Employ DMF or DMSO as co-solvents.

Reductive Amination Approach

Reductive amination is preferred for higher regioselectivity and milder conditions.

Synthetic Route

  • Step 1 : Synthesis of 1-ethyl-3-methyl-1H-pyrazol-5-amine.

    • Method : Condensation of ethyl acetoacetate with ethylhydrazine in ethanol under reflux.

  • Step 2 : Preparation of 2-formylphenol.

    • Method : Oxidation of 2-methylphenol using MnO₂ in acetic acid.

  • Step 3 : Reductive amination.

    • Conditions :

      • Solvent: Methanol or THF.

      • Reducing agent: NaBH₃CN or NaBH(OAc)₃.

      • Temperature: Room temperature to 50°C.

      • Time: 12–24 hours.

Representative Procedure (From ACS Omega, 2019)

  • Reactants :

    • 1-Ethyl-3-methyl-1H-pyrazol-5-amine (5 mmol).

    • 2-Hydroxybenzaldehyde (5 mmol).

  • Reduction : Add NaBH₃CN (6 mmol) in methanol, stir at 25°C for 18 hours.

  • Yield : 82%.

Advantages Over Mannich Reaction

  • Avoids formaldehyde handling.

  • Higher functional group tolerance.

Multi-Step Condensation Pathways

For complex derivatives, multi-step routes are employed.

Pyrazole Core Construction (Knorr Pyrazole Synthesis)

  • Step 1 : Synthesis of β-keto ester.

    • Example: Ethyl acetoacetate reacts with hydrazine hydrate to form 3-methyl-1H-pyrazol-5(4H)-one.

  • Step 2 : Alkylation.

    • Introduce ethyl group using ethyl bromide/K₂CO₃ in DMF.

  • Step 3 : Aminomethylation.

    • Condense with 2-hydroxybenzaldehyde via Mannich or reductive amination.

Case Study (From Frontiers in Chemistry, 2018)

  • Route :

    • Ethyl acetoacetate → 3-methyl-1H-pyrazol-5(4H)-one (72% yield).

    • Ethylation with ethyl iodide/NaH (85% yield).

    • Reductive amination with 2-hydroxybenzaldehyde/NaBH₃CN (78% yield).

Comparative Analysis of Methods

Method Yield Conditions Advantages Limitations
Mannich Reaction70–78%Acidic, refluxOne-pot, scalableFormaldehyde toxicity
Reductive Amination75–82%Mild, room temperatureHigh selectivityCost of reducing agents
Multi-Step60–72%Sequential alkylation/condensationFlexibility in substitutionLengthy synthesis

Industrial-Scale Considerations

  • Catalyst Recycling : ZnCl₂ or HCl can be recovered via distillation.

  • Purification : Crystallization from ethanol/water mixtures reduces chromatography use.

  • Green Chemistry : Aqueous Mannich reactions (e.g., H₂O/EtOH) minimize solvent waste.

Emerging Techniques

  • Microwave-Assisted Synthesis :

    • Reduces reaction time (e.g., 30 minutes vs. 6 hours) with comparable yields.

  • Flow Chemistry :

    • Continuous production with >90% conversion in microreactors.

Quality Control and Characterization

  • Purity Analysis : HPLC (≥98% purity).

  • Structural Confirmation :

    • ¹H NMR (DMSO-d₆): δ 6.8–7.3 (Ar-H), 4.1 (CH₂NH), 2.3 (CH₃), 1.4 (CH₂CH₃).

    • IR : 3350 cm⁻¹ (O-H), 1620 cm⁻¹ (C=N).

Chemical Reactions Analysis

Types of Reactions

2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}phenol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenolic group can undergo electrophilic aromatic substitution reactions with halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of halogenated or nitro-substituted phenols.

Scientific Research Applications

Structure

The compound features a pyrazole ring, which is known for its biological activity, attached to a phenolic structure that enhances its solubility and reactivity.

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, derivatives of pyrazole have been tested against various cancer cell lines, demonstrating their ability to inhibit cell proliferation. The National Cancer Institute (NCI) has evaluated related compounds, revealing promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Research has shown that pyrazole derivatives may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds are thought to modulate neurotransmitter levels and protect neurons from oxidative stress, thereby offering therapeutic benefits .

Synthesis of Functional Materials

The unique properties of 2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}phenol allow it to be utilized in the synthesis of novel materials with specific functionalities. For example, it can be incorporated into polymer matrices to enhance thermal stability and mechanical strength. Such materials are being explored for applications in coatings and composites .

Case Study 1: Anticancer Screening

A recent study conducted by the NCI assessed the anticancer efficacy of various pyrazole derivatives, including those similar to this compound. The compound showed an average growth inhibition rate of 12.53% across multiple cancer cell lines, indicating its potential as a lead compound for further development .

Case Study 2: Neuroprotection Research

In a study focused on neuroprotection, researchers synthesized several pyrazole derivatives and tested their effects on neuronal cultures exposed to oxidative stress. The results indicated that certain derivatives significantly reduced cell death and improved cell viability by modulating antioxidant pathways .

Summary of Findings

Application AreaKey FindingsReferences
Anticancer ActivityInhibition of tumor growth; average GI50/TGI of 15.72/50.68 μM
NeuroprotectionReduction in oxidative stress-induced neuronal death
Material ScienceEnhanced thermal stability in polymer matrices

Mechanism of Action

The mechanism of action of 2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Structural Features

Target Compound
  • Pyrazole substituents : 1-ethyl, 3-methyl.
  • Bridge: Aminomethyl (-NH-CH2-).
  • Aromatic group: Phenol (hydroxyl at ortho position).
  • Key interactions: Potential intramolecular hydrogen bonding between the phenolic -OH and pyrazole’s amino group, enhancing planarity and stability.
Analog 1 : 2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol
  • Pyrazole substituents: 1-phenyl, 3-(nitrophenoxy-phenyl).
  • Aromatic groups: Two phenol rings (one hydroxyl, one nitrophenoxy).
  • Key interactions: Intramolecular hydrogen bond between phenolic -OH and pyrazole, resulting in coplanar rings (dihedral angle: 0.95°). The nitrophenoxy group introduces electron-withdrawing effects, altering electronic properties.
Analog 2 : Ethyl 2-{[(1Z)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(p-tolyl)methyl]amino}-3-phenylpropanoate
  • Pyrazole substituents : 3-methyl, 1-phenyl, fused with a ketone.
  • Bridge: Amino linkage to an ester-functionalized aromatic system.
  • Key interactions : Extended conjugation due to the keto group, influencing redox properties.

Structural Comparison Table

Compound Pyrazole Substituents Bridge Aromatic Groups Notable Interactions
Target Compound 1-ethyl, 3-methyl -NH-CH2- Phenol Intramolecular H-bond (inferred)
Analog 1 1-phenyl, 3-(nitrophenoxy) Direct linkage Phenol, nitrophenoxy Intramolecular H-bond (O-H···N)
Analog 2 1-phenyl, 3-methyl, keto Amino-ester p-Tolyl, phenyl Conjugation via keto group

Physicochemical Properties

  • Hydrogen Bonding: The target compound’s phenol group enables stronger intermolecular interactions compared to non-hydroxylated analogs (e.g., Analog 2). This may enhance crystallinity, as seen in Analog 1, where H-bonding dictates crystal packing .
  • Electronic Effects : The ethyl and methyl groups on the pyrazole are electron-donating, contrasting with Analog 1’s nitro group (electron-withdrawing). This difference impacts solubility and reactivity; nitro groups reduce electron density, favoring electrophilic substitutions, while alkyl groups enhance lipophilicity .

Biological Activity

2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}phenol, also known by its CAS number 1597069-34-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C10H19N3O2C_{10}H_{19}N_{3}O_{2}, with a molecular weight of 213.28 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant activity against various pathogens. In vitro evaluations revealed that certain pyrazole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Kinase Inhibition

The compound's structure suggests potential as a kinase inhibitor. A study indicated that pyrazole-based compounds can selectively inhibit the Akt family of kinases, which are crucial in cancer cell proliferation and survival. For example, a related pyrazole compound demonstrated an IC50 value of 61 nM against Akt1, highlighting the potential of such derivatives in oncology .

Anti-parasitic Activity

Another significant aspect of pyrazole derivatives is their anti-parasitic effects. Compounds designed with pyrazole scaffolds have been reported to inhibit Plasmodium falciparum, the causative agent of malaria, with an IC50 value of 0.262 µM . This suggests that this compound may also possess similar anti-parasitic properties.

Research Findings

Activity Target IC50 Value Reference
AntimicrobialStaphylococcus aureus0.22 - 0.25 µg/mL
Kinase InhibitionAkt161 nM
Anti-parasiticPlasmodium falciparum0.262 µM

Case Study 1: Antimicrobial Evaluation

A series of derivatives based on the pyrazole structure were synthesized and evaluated for their antimicrobial activity. The most active derivative exhibited potent bactericidal effects against common pathogens, making it a candidate for further development into therapeutic agents.

Case Study 2: Kinase Selectivity

In a comparative study involving various kinase inhibitors, a derivative closely related to this compound displayed enhanced selectivity towards the Akt family compared to traditional inhibitors like GSK2141795. This selectivity is crucial for minimizing side effects in cancer therapies.

Q & A

Q. Advanced

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites.
  • Molecular docking : Screens binding affinities to biological targets (e.g., enzymes) using AutoDock Vina .

How do structural modifications influence biological activity in pyrazole derivatives?

Q. Advanced

  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity by increasing membrane permeability.
  • Bioisosteric replacement : Replacing phenol with thiophenol improves metabolic stability .

What solvent systems are optimal for recrystallization to minimize polymorphism?

Advanced
Mixed solvents (e.g., ethanol/water) reduce polymorphism risk. Polar aprotic solvents (e.g., DMSO) are avoided due to solvate formation. Crystallization kinetics are monitored via powder XRD to detect polymorphic transitions .

How is thermal stability assessed, and what degradation products form?

Q. Advanced

  • Thermogravimetric Analysis (TGA) : Determines decomposition onset (typically >200°C for aryl pyrazoles).
  • GC-MS : Identifies volatile degradation products (e.g., CO₂ from decarboxylation) .

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